amine](/img/structure/B13186708.png)
[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a fluorine atom at the 6th position and a methylamine group attached to the benzodioxin ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihalomethane compound under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position of the benzodioxin ring through a halogenation reaction. This can be done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst.
Attachment of the Methylamine Group: The final step involves the attachment of the methylamine group to the benzodioxin ring. This can be achieved through a nucleophilic substitution reaction using methylamine and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzodioxin derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine
- (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine
- (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine
Uniqueness
(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine is unique due to the presence of the fluorine atom at the 6th position and the methylamine group. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds. The fluorine atom enhances the compound’s stability and reactivity, while the methylamine group contributes to its biological activity.
Eigenschaften
Molekularformel |
C10H12FNO2 |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
1-(6-fluoro-4H-1,3-benzodioxin-8-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H12FNO2/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8/h2-3,12H,4-6H2,1H3 |
InChI-Schlüssel |
HOFNNXXLCHBBKF-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=CC2=C1OCOC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


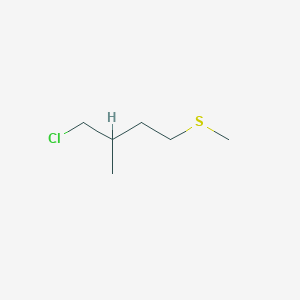
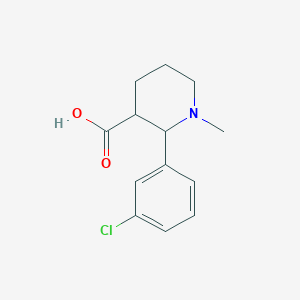
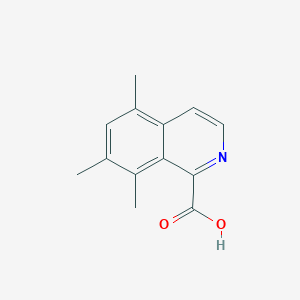

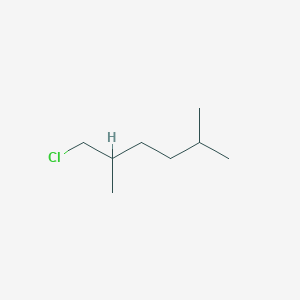
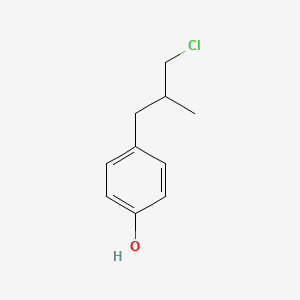
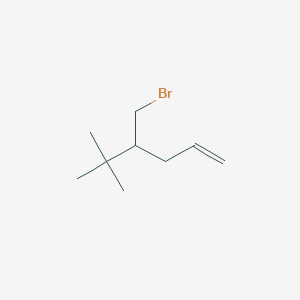
![4-propoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13186661.png)
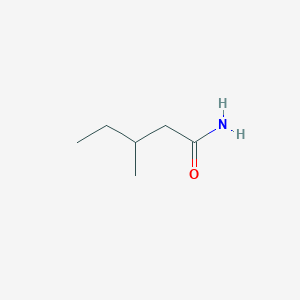
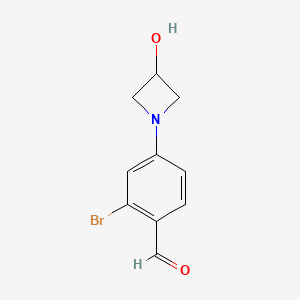
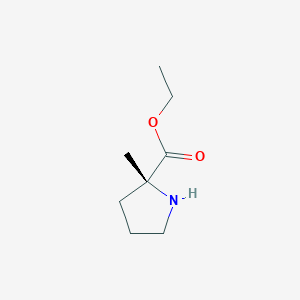
![Methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186696.png)

![2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13186701.png)
